6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Overview

Description

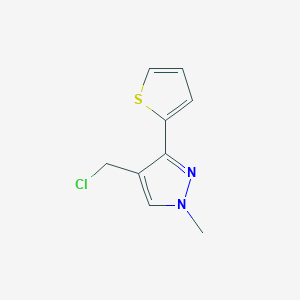

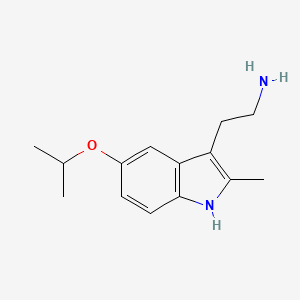

“6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803608-88-9 . It has a molecular weight of 229.67 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

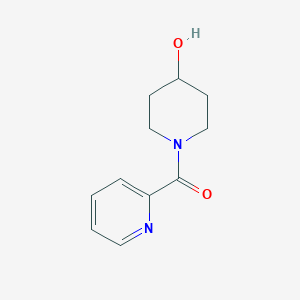

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Scientific Research Applications

Catalytic Activity in Organic Synthesis

Pyrimidine derivatives, similar to "6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride," are often utilized as catalysts in organic synthesis. For example, a study demonstrated the use of 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification, showcasing the potential of pyrimidine derivatives in facilitating chemical reactions (Sano et al., 2006).

Nonlinear Optical Materials

Pyrimidine rings are crucial components of many heterocyclic aromatic compounds, which are known for their promising applications in nonlinear optics (NLO) fields. A comparative analysis of pyrimidine derivatives highlighted their significant NLO properties, suggesting their potential use in optoelectronic applications (Hussain et al., 2020).

Antitumor Agents

Pyrimidine derivatives have been explored for their antitumor activities. A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, for instance, revealed their potential as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, indicating their applicability in cancer research (Liu et al., 2015).

Synthesis of Heterocyclic Compounds

Pyrimidine derivatives play a significant role in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals. Research on the synthesis of stable betainic pyrimidinaminides exemplifies the versatility of pyrimidine derivatives in creating complex molecular structures (Schmidt, 2002).

Agricultural Chemicals

The structural diversity of pyrimidine derivatives allows for their application in the development of agricultural chemicals. A study involving the synthesis of new derivatives containing a pyrimidine fragment demonstrated a pronounced plant growth-stimulating effect, underscoring the agricultural applications of these compounds (Pivazyan et al., 2019).

Safety and Hazards

The safety information for “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could guide medicinal chemists in the development of clinically active drugs .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Biochemical Analysis

Biochemical Properties

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity. The pyrimidine core can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function . These interactions make this compound a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This compound may also impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell . Additionally, this compound can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The pyrimidine core can engage in π-π stacking interactions with aromatic residues, stabilizing specific protein conformations . These interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in experimental studies.

properties

IUPAC Name |

6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12;/h5-6H,1-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGPQJEZQOOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803608-88-9 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)